5-[[3-(Difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]sulfamoyl]thiophene-3-carboxylic acid
Description
The compound 5-[[3-(Difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]sulfamoyl]thiophene-3-carboxylic acid is an organic molecule with potential applications in various scientific fields
Properties
IUPAC Name |
5-[[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]sulfamoyl]thiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3O4S2/c1-7(2)4-18-5-9(11(16-18)12(14)15)17-24(21,22)10-3-8(6-23-10)13(19)20/h3,5-7,12,17H,4H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXRPTRJXOJFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(F)F)NS(=O)(=O)C2=CC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 5-[[3-(Difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]sulfamoyl]thiophene-3-carboxylic acid typically involves multi-step organic synthesis. The process begins with the synthesis of the pyrazole ring, followed by the introduction of the difluoromethyl group, then the sulfamoyl group is added, and finally, the thiophene-3-carboxylic acid moiety is attached. Specific catalysts and solvents are used at each stage to optimize the yields and purity of the final product.
Industrial Production Methods: : Scaling up the synthesis to an industrial level requires optimization of reaction conditions to ensure cost-effectiveness and high yield. This often involves continuous flow chemistry and automated processes to improve efficiency. Industrial production also emphasizes the recovery and reuse of solvents and catalysts to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Oxidation reactions typically use reagents like hydrogen peroxide or potassium permanganate. Reduction reactions might involve reagents like lithium aluminum hydride. Substitution reactions can occur under mild conditions using appropriate nucleophiles or electrophiles.
Major Products Formed: : The products of these reactions depend on the reaction type. For example, oxidation might yield sulfoxide or sulfone derivatives, while reduction could lead to the formation of simpler sulfide compounds. Substitution reactions could replace the difluoromethyl group with other functional groups.
Scientific Research Applications
Chemistry: : This compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Medicine: : In medicinal chemistry, this compound might be explored for its pharmacological properties, potentially leading to new therapeutic agents.
Industry: : The compound could be used in the development of new materials with specific properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which 5-[[3-(Difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]sulfamoyl]thiophene-3-carboxylic acid exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group, in particular, may play a key role in binding affinity and selectivity. The sulfamoyl group can participate in hydrogen bonding, while the thiophene-3-carboxylic acid moiety might enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison: : Compared to other compounds with similar structures, 5-[[3-(Difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]sulfamoyl]thiophene-3-carboxylic acid may offer unique advantages due to the presence of the difluoromethyl group, which can enhance metabolic stability and alter pharmacokinetic properties.
Similar Compounds: : Other compounds with related structures include 5-[[3-(Trifluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]sulfamoyl]thiophene-3-carboxylic acid and 5-[[3-(Difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]sulfamoyl]benzene-3-carboxylic acid. These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
